molecular formula C18H19N3OS B2595783 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol CAS No. 1219844-69-5

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Cat. No.: B2595783
CAS No.: 1219844-69-5
M. Wt: 325.43
InChI Key: CSAYMXISRIEWBK-UHFFFAOYSA-N
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Description

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapeutic agents for neurodegenerative diseases. This arylpiperazine derivative, which incorporates a benzothiazole moiety, is structurally analogous to compounds identified in scientific literature as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors . The overactivation of nNOS is implicated in oxidative and nitrosative stress, leading to neuronal loss in conditions such as Parkinson's disease . Related compounds with the benzo[d]thiazol-2-yl-piperazine scaffold have demonstrated significant neuroprotecting effects in a 6-hydroxydopamine (6-OHDA)-induced unilateral lesioned rat model of Parkinson's, showing improvement in motor and non-motor functions, increased dopamine levels, and decreased glutamate and nitrite ions in the brain . Furthermore, structurally similar arylpiperazine derivatives have been extensively studied for their antinociceptive properties, exhibiting potent analgesic activities in models of neuropathic pain, such as the hot plate test and acetic acid-induced writhing test, without the sedative side effects associated with earlier generations of compounds . The piperazine ring is a privileged structure in drug discovery, known to positively modulate the pharmacokinetic properties of a molecule and found in a wide array of bioactive compounds targeting the central nervous system . This makes this compound a valuable research tool for scientists exploring new pathways for neuroprotection and pain management. Its mechanism of action is hypothesized to involve interaction with key enzymatic targets like nNOS, supported by molecular docking studies of analogous compounds showing significant binding affinity . This product is intended for research applications only.

Properties

IUPAC Name

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-5-4-8-16-17(13)19-18(23-16)21-11-9-20(10-12-21)14-6-2-3-7-15(14)22/h2-8,22H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYMXISRIEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol typically involves the coupling of substituted 2-amino benzothiazoles with phenolic compounds. One common method includes the reaction of 2-amino-4-methylbenzothiazole with 1-(2-chloroethyl)piperazine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its 4-methylbenzothiazole moiety and phenol group, distinguishing it from other benzothiazole-piperazine derivatives. Key comparisons include:

Acetamide-Linked Derivatives () :

  • Example: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13)

  • Differences: Replaces the phenol group with an acetamide linker and substitutes the benzothiazole with a p-tolylthiazole.
  • Activity : Designed as MMP inhibitors with yields >70% and melting points ~290°C .

Sulfonyl-Substituted Piperazine (): Example: 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol

  • Differences : Features a sulfonyl group on the piperazine ring instead of a methylbenzothiazole.

Piperidine-Based Analogs (): Example: 2-(4-(benzo[d]thiazol-2-yl)-1-methylpiperidin-4-ylamino)phenol

  • Differences : Replaces piperazine with a methylpiperidine ring.

Triazole-Modified Derivatives (): Example: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i)

  • Differences : Incorporates triazole rings and a thioether linkage.
  • Impact : Bulky substituents may hinder membrane permeability but improve target specificity.
  • Activity : Screened for anticancer activity (EI-MS: 593.17) .

Physicochemical Properties

A comparative analysis of molecular weights (MW), melting points (mp), and solubility-related parameters is summarized below:

Compound Name Substituents on Benzothiazole Piperazine Substituents Functional Group MW (g/mol) mp (°C) Notable Activity
Target Compound 4-Methyl None Phenol ~355.45*
Compound 13 () p-Tolylthiazole 4-Methoxyphenyl Acetamide 422.54 289–290 MMP inhibition (75% yield)
Compound 5i () Benzo[d]thiazole Triazole-methyl Ethaneone 593.17 Anticancer screening
Compound Benzo[d]thiazole 4-Chlorophenylsulfonyl Phenol ~451.95* Anticancer activity tested
Compound Benzo[d]thiazole 1-Methylpiperidin-4-yl Phenol 339.46

*Calculated based on structural formula.

Biological Activity

The compound 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a derivative of thiazole and piperazine, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.

The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole with piperazine derivatives. The compound's molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.42 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and piperazine moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluating various thiazole derivatives reported that many exhibited moderate to good antimicrobial activity. The synthesized compounds were screened against several bacterial strains, demonstrating significant inhibition zones, particularly in derivatives similar to this compound.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa12
DK. pneumoniae20

Neuroprotective Effects

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Studies have shown that derivatives with thiazole structures can effectively inhibit AChE, leading to increased acetylcholine levels in the brain.

Case Study: AChE Inhibition
In a recent study, a series of thiazole-containing compounds were synthesized and tested for AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for cognitive disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substituents on the piperazine significantly enhance biological activity. For instance, the introduction of electron-donating groups like methyl at specific positions increases the efficacy against microbial strains and improves AChE inhibition.

Q & A

Q. How is genotoxic potential assessed for this compound?

  • Assays :
  • Comet assay to detect DNA strand breaks in treated cells .
  • Ames test for mutagenicity screening .
  • Hoechst 33258 co-staining : Evaluate competitive DNA minor-groove binding, which may indicate genotoxic mechanisms .

Data Contradictions and Resolution

  • Example : Discrepancies in Aurora kinase IC₅₀ values (e.g., 0.042 µM vs. 0.227 µM ) may arise from:
    • Kinase isoform specificity (Aurora-A vs. Aurora-C).
    • Assay parameters (e.g., ATP concentration, incubation time).
    • Compound batch purity (validate via HPLC and elemental analysis).

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